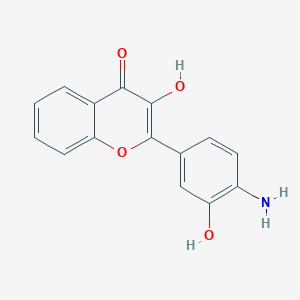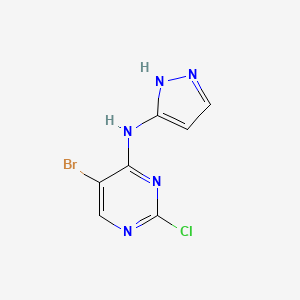
Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de vinyle 2-(5,8-diméthoxy-3,4-dihydronaphtalén-2-yl) est un composé organique qui appartient à la classe des esters vinyliques. Ce composé est caractérisé par la présence d’un groupe vinyle lié à un groupe acétate, qui est lui-même lié à un groupe 5,8-diméthoxy-3,4-dihydronaphtalén-2-yl. La structure unique du composé en fait un sujet intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l’acétate de vinyle 2-(5,8-diméthoxy-3,4-dihydronaphtalén-2-yl) implique généralement l’estérification de l’acide acétique 5,8-diméthoxy-3,4-dihydronaphtalén-2-yl avec l’acétate de vinyle. La réaction est généralement catalysée par un acide tel que l’acide sulfurique ou une base telle que l’acétate de sodium. Les conditions de réaction comprennent souvent le reflux des réactifs dans un solvant approprié tel que le toluène ou l’acide acétique pour obtenir le produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de l’acétate de vinyle 2-(5,8-diméthoxy-3,4-dihydronaphtalén-2-yl) peut impliquer des procédés à flux continu pour améliorer l’efficacité et le rendement. L’utilisation de catalyseurs et de conditions de réaction optimisées garantit la possibilité de mettre à l’échelle le processus de synthèse. Le produit est généralement purifié par distillation ou recristallisation pour obtenir des niveaux de pureté élevés adaptés à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de vinyle 2-(5,8-diméthoxy-3,4-dihydronaphtalén-2-yl) subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe vinyle en groupe éthyle.
Substitution : Le groupe acétate peut être substitué par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques ou acides pour réaliser des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des dérivés éthyliques. Les réactions de substitution peuvent donner une variété de composés fonctionnalisés.
Applications de la recherche scientifique
L’acétate de vinyle 2-(5,8-diméthoxy-3,4-dihydronaphtalén-2-yl) a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour son utilisation potentielle dans le développement de médicaments et comme précurseur de composés pharmacologiquement actifs.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux ayant des propriétés spécifiques.
Applications De Recherche Scientifique
Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de l’acétate de vinyle 2-(5,8-diméthoxy-3,4-dihydronaphtalén-2-yl) implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acétate de 5,8-diméthoxy-3,4-dihydronaphtalén-2-yl
- Acétate de vinyle 2-(3,4-dihydronaphtalén-2-yl)
- Acétate de vinyle 2-(5,8-diméthoxy-2-naphtyl)
Unicité
L’acétate de vinyle 2-(5,8-diméthoxy-3,4-dihydronaphtalén-2-yl) est unique en raison de la présence à la fois de groupes vinyle et acétate liés à un groupe diméthoxy-dihydronaphtalène. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui le distinguent des autres composés similaires.
Propriétés
Formule moléculaire |
C16H18O4 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
ethenyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C16H18O4/c1-4-20-16(17)10-11-5-6-12-13(9-11)15(19-3)8-7-14(12)18-2/h4,7-9H,1,5-6,10H2,2-3H3 |
Clé InChI |
DYNUVMZBNWZYCO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2CCC(=CC2=C(C=C1)OC)CC(=O)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11847863.png)
![10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one](/img/structure/B11847867.png)




![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)
![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)

![1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11847912.png)
![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)
![N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide](/img/structure/B11847929.png)

![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)
